molecular formula C8H9ClN2 B014980 1H-Indol-2-amine hydrochloride CAS No. 27878-37-1

1H-Indol-2-amine hydrochloride

Cat. No. B014980
CAS RN: 27878-37-1
M. Wt: 168.62 g/mol
InChI Key: JIKSXSUBAADKKK-UHFFFAOYSA-N
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Description

1H-Indol-2-amine hydrochloride, also known as 2-Aminoindole hydrochloride, is a compound with the molecular formula C8H9ClN2 . It has a molecular weight of 168.62 g/mol . It is a derivative of indole, a heterocyclic organic compound, which has a benzene ring fused to a pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . An efficient and practical one-pot domino synthesis of 1-phenyl-1H-indol-2-amine and 5-amino-indolo [1,2-a]quinazoline derivatives from readily available 2- (2-bromophenyl)acetonitriles was developed . The overall protocol involves a Buchwald–Hartwig type coupling and a base-promoted intramolecular nucleophilic .


Molecular Structure Analysis

The structure of 1H-Indol-2-amine hydrochloride includes a benzene ring fused to a pyrrole ring . The InChI code for this compound is 1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

1H-Indol-2-amine hydrochloride has a molecular weight of 168.62 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 168.0454260 g/mol and the monoisotopic mass is also 168.0454260 g/mol . The topological polar surface area is 41.8 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Multicomponent Reactions

Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . Indole derivatives have been used in multicomponent reactions for the synthesis of various heterocyclic compounds .

Biological Potential

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties have sparked interest among researchers to synthesize a variety of indole derivatives .

Plant Hormone Production

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Synthesis of Diversely Substituted 2-Aminoindoles

A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed . This involves sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .

Synthesis of Functionalized Oxazolidines

Indole derivatives have been used in the synthesis of functionalized oxazolidines through multicomponent reactions . Oxazolidine ring is an important structural unit of many biologically active compounds .

Anti-HIV Activity

Certain indole derivatives, such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Mechanism of Action

Target of Action

The primary targets of 1H-Indol-2-amine hydrochloride are a variety of enzymes and proteins . The compound’s carboxamide moiety forms hydrogen bonds with these targets, which can inhibit their activity . This interaction is particularly strong with enzymes such as HLGP, HIV-1, and the renin enzyme .

Mode of Action

1H-Indol-2-amine hydrochloride interacts with its targets primarily through the formation of hydrogen bonds . The presence of the carboxamide moiety in indole derivatives allows for this bonding, which can inhibit the activity of various enzymes and proteins .

Biochemical Pathways

It is known that the compound’s inhibitory effects on certain enzymes and proteins can disrupt their normal functioning . This disruption can have downstream effects on various biochemical pathways.

Pharmacokinetics

It is suggested that the compound has high gi absorption and is a substrate for p-gp . It is also suggested to be an inhibitor for CYP1A2 .

Result of Action

The molecular and cellular effects of 1H-Indol-2-amine hydrochloride’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can disrupt their normal functioning and lead to various biological effects .

Action Environment

The action, efficacy, and stability of 1H-Indol-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . Other factors, such as temperature and pH, could also potentially influence the compound’s action.

Safety and Hazards

While specific safety and hazard information for 1H-Indol-2-amine hydrochloride is not available in the search results, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1H-indol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKSXSUBAADKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80958131
Record name 1H-Indol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indol-2-amine hydrochloride

CAS RN

36946-70-0
Record name 1H-Indol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80958131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-aminoindole hydrochloride in the synthesis of α-carboline derivatives?

A1: 2-aminoindole hydrochloride serves as one of the three key components in a novel, one-pot synthesis of α-carboline derivatives. [] This method utilizes a three-component tandem reaction involving acid chlorides, terminal alkynes, and 2-aminoindole hydrochloride to achieve regioselective [3 + 3]-cyclocondensation. Importantly, the reaction is facilitated by the presence of water, which promotes cyclization and leads to higher yields compared to nonaqueous conditions. []

Q2: Are there any limitations to using 2-aminoindole hydrochloride in this reaction?

A2: While the research highlights the effectiveness of using 2-aminoindole hydrochloride in aqueous conditions, it also notes that nonaqueous conditions result in significantly poorer product yields. [] This suggests that the choice of solvent and reaction conditions are critical for the success of this synthesis. Further research may explore alternative solvents or strategies to improve yields in nonaqueous systems.

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